6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-ethenylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
The compound “6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-ethenylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one” is a heterocyclic compound . It contains an oxadiazole ring, which is a five-membered ring with two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . This compound is not intended for human or veterinary use and is for research use only.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Several studies have synthesized and evaluated the biological activities of compounds structurally related to "6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-ethenylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one," highlighting their potential as antimicrobial and antifungal agents. For instance, novel benzothiazole pyrimidine derivatives have shown excellent in vitro antibacterial and antifungal activity, outperforming standard drugs in some cases (Maddila et al., 2016). Similarly, pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have demonstrated higher anticancer activity and good to excellent antimicrobial activity (Hafez et al., 2016).
Anticancer Applications
The exploration of thieno[2,3-d]pyrimidine derivatives extends into anticancer research, where compounds like N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide have demonstrated promising anticancer activity against various cancer cell lines, including human colon cancer, lung adenocarcinoma, and gastric cancer cell lines (Huang et al., 2020).
Pharmacological Screening
Compounds within the same chemical family have undergone pharmacological screening for a range of activities. For instance, derivatives have been synthesized and tested for their antimicrobial activity, with some showing significant potential (Dey et al., 2022). Another study focused on the antioxidant activity of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives, revealing compounds with significant radical scavenging activities (Kotaiah et al., 2012).
Mechanism of Action
Target of Action
The compound contains a 1,2,4-oxadiazole ring, a thieno[2,3-d]pyrimidin-4(3H)-one moiety, and a phenyl ring. Compounds with these moieties have been found to exhibit a broad spectrum of biological activities . .
Mode of Action
The mode of action of this compound would depend on its specific targets. For example, 1,2,4-oxadiazole derivatives have been found to have antibacterial, antifungal, and antitumor activities . The specific interactions of this compound with its targets would need to be determined experimentally.
Biochemical Pathways
Without specific information on the targets of this compound, it’s difficult to say which biochemical pathways it might affect. Based on the biological activities of similar compounds, it could potentially affect pathways related to bacterial growth, fungal metabolism, or tumor growth .
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which might influence the compound’s pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For example, if it has antibacterial activity, it might inhibit bacterial growth or kill bacteria. If it has antitumor activity, it might inhibit tumor growth or kill tumor cells .
Properties
IUPAC Name |
6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-ethenylphenyl)methyl]-5-methylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O2S/c1-3-15-4-6-16(7-5-15)12-29-13-26-23-19(24(29)30)14(2)20(32-23)22-27-21(28-31-22)17-8-10-18(25)11-9-17/h3-11,13H,1,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNXCUABYQBFMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=C(C=C3)C=C)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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